molecular formula C15H15ClFN B7936083 N-((3'-chloro-2-fluoro-[1,1'-biphenyl]-4-yl)methyl)ethanamine

N-((3'-chloro-2-fluoro-[1,1'-biphenyl]-4-yl)methyl)ethanamine

Cat. No.: B7936083
M. Wt: 263.74 g/mol
InChI Key: OPSLJVNESBNVAA-UHFFFAOYSA-N
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Description

N-((3’-chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methyl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core substituted with a chloro and fluoro group, and an ethanamine moiety attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3’-chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methyl)ethanamine typically involves a multi-step process. One common method includes the following steps:

    Halogenation: The biphenyl core is first halogenated to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine and fluorine gas under controlled conditions.

    Nucleophilic Substitution: The halogenated biphenyl is then subjected to nucleophilic substitution reactions to introduce the ethanamine moiety. This step often involves the use of ethanamine and a suitable base to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of N-((3’-chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methyl)ethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, bases, and solvents like dichloromethane or toluene.

Major Products:

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

N-((3’-chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3’-chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methyl)ethanamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-((3’-chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methyl)amine
  • N-((3’-chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methyl)propylamine
  • N-((3’-chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methyl)butylamine

Comparison: N-((3’-chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methyl)ethanamine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the biphenyl core

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-3-fluorophenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN/c1-2-18-10-11-6-7-14(15(17)8-11)12-4-3-5-13(16)9-12/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSLJVNESBNVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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